2-Benzothiazolamine, 6-(1-piperidinyl)-

Beschreibung

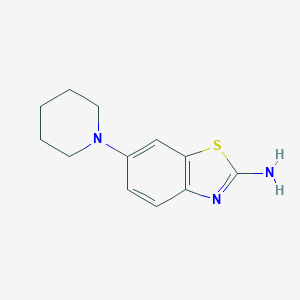

2-Benzothiazolamine derivatives are heterocyclic compounds characterized by a benzothiazole core with an amine group at the 2-position. The compound "2-Benzothiazolamine, 6-(1-piperidinyl)-" features a piperidinyl substituent at the 6-position of the benzothiazole ring. Piperidinyl groups are cyclic amines known to influence pharmacokinetic properties, such as solubility and receptor affinity, due to their basicity and ability to engage in hydrogen bonding.

Eigenschaften

CAS-Nummer |

121436-47-3 |

|---|---|

Molekularformel |

C12H15N3S |

Molekulargewicht |

233.33 g/mol |

IUPAC-Name |

6-piperidin-1-yl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14) |

InChI-Schlüssel |

IEWVPMDQHHOTTR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

Kanonische SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Workup

-

Step 1 : Heating the benzothiazole derivative (9.4 g) with N-(2-chloroethyl)piperidine hydrochloride (8.1 g) at 130°C for 1 hour.

-

Step 2 : Addition of dimethylformamide (20 cc) and continuation of heating at 130°C for 24 hours.

-

Workup : The mixture is treated with 1N sodium hydroxide (50 cc), extracted with dichloromethane, dried over magnesium sulfate, and concentrated under reduced pressure.

This method achieves the piperidinyl substitution via displacement of the chlorine atom, facilitated by the electron-withdrawing trifluoromethoxy group at the 6-position, which activates the benzothiazole ring toward nucleophilic attack.

Table 1: Key Parameters for Nucleophilic Substitution

Multi-Component Reactions with Aldehydes and β-Ketoesters

Multi-component reactions (MCRs) offer a one-pot strategy for constructing the benzothiazole-piperidinyl framework. A study leveraging α-aminoazaheterocycles demonstrated the synthesis of pyrimido[2,1-b]benzothiazoles via a Knoevenagel-Michael-cyclization cascade.

Mechanistic Pathway

-

Knoevenagel Condensation : An aldehyde reacts with a β-ketoester to form an α,β-unsaturated ketone.

-

Michael Addition : 2-Aminobenzothiazole attacks the alkene intermediate.

-

Cyclization : Intramolecular dehydration yields the fused pyrimidine-benzothiazole product.

Table 2: MCR Optimization with Catalysts

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| CuCl₂ | Solvent-free | 130°C | 70 min | 92% | |

| LiCl | Solvent-free | 130°C | 60 min | 89% |

This method is notable for its brevity and adaptability, though the piperidinyl group must be introduced via post-synthetic modification.

Condensation Reactions with DMF-DMA and Guanidine Derivatives

Condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an acrylonitrile intermediate, which subsequently reacts with N-arylsulfonated guanidines to yield pyrimidine derivatives.

Synthetic Steps

-

Intermediate Formation : DMF-DMA reacts with benzothiazol-2-yl-acetonitrile in ethanol at room temperature, producing 3-(dimethylamino)acrylonitrile.

-

Cyclization : The acrylonitrile intermediate undergoes base-mediated cyclization with guanidine derivatives to form sulfonamide-functionalized pyrimidines.

Table 3: Condensation Reaction Yields

Substitution Reactions with Piperidine Moieties

Direct substitution at the 6-position of 2-aminobenzothiazole with piperidine derivatives is achieved via SNAr (nucleophilic aromatic substitution). A recent study synthesized N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide by reacting 2-aminobenzothiazole with chloroethylpiperidine under basic conditions.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Temperature : Reactions proceed efficiently at 80–100°C, avoiding decomposition.

Table 4: Substitution Reaction Parameters

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

| Method | Advantages | Limitations | Scalability | Yield Range |

|---|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires electron-withdrawing groups | Moderate | 70–85% |

| MCRs | One-pot synthesis | Post-modification needed | High | 80–92% |

| Condensation | Functional group tolerance | Multi-step protocol | Low | 75–85% |

| Direct Substitution | Simple workflow | Limited to activated rings | High | 70–76% |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spectramide durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Spectramide kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Spectramide in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitutionsreagenzien: In Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nucleophile eingesetzt.

Hauptprodukte gebildet:

Oxidationsprodukte: Oxidierte Derivate von Spectramide.

Reduktionsprodukte: Reduzierte Formen von Spectramide.

Substitutionsprodukte: Substituierte Benzamid-Derivate.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been evaluated for their efficacy against breast cancer cell lines, demonstrating promising results in vitro and in vivo .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may act as an imaging agent for amyloid plaques associated with Alzheimer's disease .

- Anti-inflammatory and Analgesic Effects : There is evidence suggesting that benzothiazole compounds can exhibit anti-inflammatory and analgesic activities, which are crucial in pain management therapies .

Cardiovascular Disorders

Research has indicated that derivatives of 2-Benzothiazolamine can be utilized in treating cardiac disorders. For instance, compounds with piperidinyl substitutions have shown efficacy in managing myocardial ischemia .

Neurological Disorders

The compound's potential as an anticonvulsant has been explored, highlighting its use in treating epilepsy and related conditions .

Antidiabetic Agents

Benzothiazole derivatives have been studied for their antidiabetic effects, providing a potential avenue for developing new treatments for diabetes .

Case Studies and Research Findings

Wirkmechanismus

Spectramide exerts its effects by selectively binding to dopamine D2 receptors, thereby blocking the action of dopamine at these sites. This antagonistic action inhibits dopamine-mediated signaling pathways, leading to various physiological and pharmacological effects. The high affinity and selectivity of Spectramide for dopamine D2 receptors make it a valuable tool for studying the role of these receptors in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The pharmacological activity of 2-benzothiazolamine derivatives is heavily influenced by the substituent at the 6-position. Key analogs include:

| Compound Name | 6-Substituent | Key Functional Group Properties |

|---|---|---|

| 2-Benzothiazolamine, 6-(1-piperidinyl)- | 1-Piperidinyl | Cyclic amine; enhances basicity and potential CNS penetration |

| Riluzole | Trifluoromethoxy | Electron-withdrawing group; improves metabolic stability |

| Diamthazole HCl | [2-(Diethylamino)ethoxy] | Alkoxy-amine chain; increases solubility and antifungal activity |

| Pharm 1006 | Pentafluoroethoxy | Fluorinated group; enhances lipophilicity and neuroprotective effects |

| Pharm 1007 | Tetrafluoroethoxy | Similar to Pharm 1006 with reduced fluorination |

Structural Implications :

- Piperidinyl substituents (as in the target compound) may enhance blood-brain barrier penetration compared to bulkier groups like diethylaminoethoxy (Diamthazole) .

- Trifluoromethoxy groups (Riluzole) confer resistance to oxidative metabolism, contributing to longer half-lives .

- Fluorinated substituents (Pharm 1006/1007) improve binding to hydrophobic pockets in biological targets, as evidenced in neuroprotective assays .

Pharmacological Activity

Antifungal Activity

- Diamthazole HCl: A topical antifungal agent, its diethylaminoethoxy chain likely disrupts fungal membrane integrity. No direct comparison with piperidinyl analogs exists .

Research and Development Status

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-substituted 2-benzothiazolamine derivatives, such as 6-(1-piperidinyl)-2-benzothiazolamine?

- Methodology :

- Step 1 : Start with 2-hydrazinobenzothiazole (). React with cyclic anhydrides or acid derivatives to introduce substituents at the 6-position.

- Step 2 : For piperidinyl substitution, employ nucleophilic aromatic substitution (SNAr) using piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm structure using ¹H NMR, IR, and mass spectrometry ( ).

- Key Data :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Yield Optimization | 60–75% (typical for SNAr reactions) |

Q. How can the purity and stability of 6-(1-piperidinyl)-2-benzothiazolamine be validated in laboratory settings?

- Methodology :

- Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).

- Stability testing: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent degradation ( ).

- Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for benzothiazole derivatives) ( ).

Q. What are the primary toxicity concerns for handling 2-benzothiazolamine derivatives in laboratory environments?

- Methodology :

- Acute Toxicity : Refer to LD₅₀ data for parent compounds (e.g., 2-benzothiazolamine: LD₅₀ oral rat >500 mg/kg) ( ).

- Ecotoxicity : Perform Daphnia magna immobilization assays (EC₅₀ ~10–50 mg/L) to evaluate aquatic toxicity ().

- Safety Protocols : Use PPE (gloves, goggles), fume hoods, and emergency washing stations ( ).

Advanced Research Questions

Q. How can structural modifications at the 6-position of 2-benzothiazolamine influence biological activity?

- Methodology :

- SAR Study Design :

Synthesize derivatives with varied substituents (e.g., piperidinyl, methyl, nitro).

Test anti-inflammatory activity using carrageenan-induced paw edema models (100 mg/kg dose) ().

Compare IC₅₀ values against reference standards (e.g., indomethacin).

- Key Insight : Piperidinyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability ( ).

Q. How do particulate vs. dissolved phase distributions of 2-benzothiazolamine derivatives affect environmental fate studies?

- Methodology :

- Sampling : Use traditional water sampling (captures particulate phase) and passive samplers (dissolved phase) ().

- Analysis : Quantify via LC-MS/MS with LOD ≤1 ng/L.

- Data Interpretation : Discrepancies arise due to adsorption onto wastewater sludge (e.g., 485 ng/L in passive samplers vs. undetected in traditional samples) ().

Q. What experimental strategies resolve contradictions in environmental concentration data for benzothiazolamine derivatives?

- Methodology :

- Triangulation : Combine passive sampling, sludge analysis, and biodegradation assays (e.g., OECD 301F).

- Case Study : For 2-benzothiazolamine, particulate-phase contamination in WWTPs explains discrepancies between passive and traditional sampling ().

Q. How can computational modeling predict the reactivity of 6-(1-piperidinyl)-2-benzothiazolamine in synthetic pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.